N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound is a synthetic imidazo[2,1-b][1,3]thiazole derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to the carboxamide nitrogen. The imidazothiazole core is substituted with a 4-methoxyphenyl group at position 6 and a methyl group at position 2. The benzodioxole moiety may enhance metabolic stability, while the 4-methoxyphenyl group contributes electron-donating properties that could influence receptor binding affinity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-20(21(26)23-10-14-3-8-18-19(9-14)29-12-28-18)30-22-24-17(11-25(13)22)15-4-6-16(27-2)7-5-15/h3-9,11H,10,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCLRVBYMLKRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Characterization
Purity Assessment
Optimization and Challenges
Regioselectivity in Cyclization
The use of α-bromoketones with electron-donating groups (e.g., 4-methoxyphenyl) enhances cyclization efficiency by stabilizing the intermediate carbocation. Competing pathways leading to isothiazolo[5,4-d]pyrimidines are suppressed by maintaining anhydrous conditions.
Amide Coupling Efficiency
The choice of coupling agents critically impacts yield. EDCI/HOBt outperforms DCC/DMAP in this system, reducing racemization and side-product formation.
Scalability and Industrial Relevance
Patent US7820657B2 highlights the utility of imidazothiazole carboxamides as kinase inhibitors, underscoring the scalability of the above route. Pilot-scale batches (1 kg) achieved consistent yields of 67–69% using flow chemistry for the cyclization step.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Metabolic Stability: Benzodioxole-containing compounds exhibit enhanced stability compared to non-cyclic analogs, as seen in CAS 852134-37-3 .
- Synthetic Challenges : Positional isomerism (e.g., 2- vs. 5-carboxamide) requires precise regiocontrol during synthesis, often achieved via directed lithiation or coupling reagents .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity based on diverse research findings and case studies.
The chemical structure of compound A can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4S |
| Molecular Weight | 397.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compound A exhibits a range of biological activities, including:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives, including compound A. In vitro assays demonstrated significant activity against various bacterial strains and fungi. For instance, derivatives with similar structures showed IC50 values ranging from 2.03 μM to 15.22 μM against Mycobacterium tuberculosis (Mtb), suggesting a potential application in treating tuberculosis .
2. Anticancer Properties
Compound A has been investigated for its anticancer potential. Studies focusing on imidazo[2,1-b][1,3]thiazole derivatives have reported cytotoxic effects against different cancer cell lines. For example, derivatives demonstrated selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation. This includes inhibition of tyrosinase activity, which is crucial in melanin synthesis and may contribute to skin-related disorders .
Case Study 1: Antitubercular Activity
A study evaluated several benzo-[d]-imidazo-[2,1-b]-thiazole derivatives for their antitubercular activity against Mtb H37Ra. Compound A's structural analogs exhibited IC90 values indicating effective inhibition of Mtb growth without acute cellular toxicity towards lung fibroblast cells (MRC-5) at concentrations above 128 μM. This suggests a promising therapeutic window for further development .
Case Study 2: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxic effects of various imidazo derivatives on B16F10 melanoma cells, compound A's analogs demonstrated significant inhibition of cell viability at concentrations below 20 µM without causing cytotoxicity at higher concentrations. This highlights the potential for selective targeting in cancer therapy .
The biological activity of compound A is attributed to its interaction with specific molecular targets within cells:
- Receptor Binding : The compound may bind to various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Enzyme Interaction : It inhibits enzymes such as tyrosinase and others involved in metabolic pathways relevant to cancer and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
